叔丁基(4-氰基吡啶-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

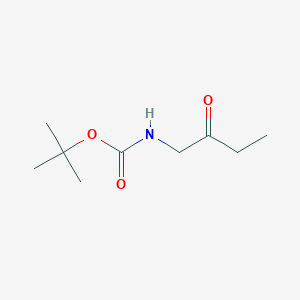

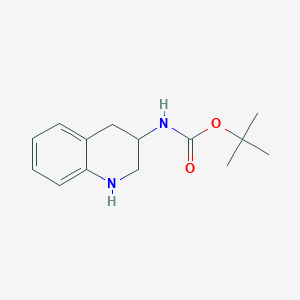

The tert-butyl (4-cyanopyridin-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a family of tert-butyl carbamate derivatives that have been utilized in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions with a focus on maintaining the integrity of the tert-butyl carbamate group while introducing various functional groups to the molecule. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the complexity of such synthetic routes . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl carbamate moiety, which can influence the physical and chemical properties of the compound. For example, the crystal structure of a carbocyclic analogue of a protected β-D-2-deoxyribosylamine confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions that are essential for their transformation into desired products. These reactions include cyclopropanation, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate , and photochemical ring contraction, which was used to produce tert-butyl N-(1-ethoxycyclopropyl)carbamate . These reactions are carefully designed to proceed with high selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The presence of other functional groups, such as the pyridinyl group, can also affect the compound's electronic properties and its behavior in chemical reactions. The synthesis and characterization of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which included NMR, MS, FT-IR, and X-ray diffraction techniques, as well as computational methods like DFT, provide insights into the properties of such compounds .

科学研究应用

晶体学和分子结构

研究表明,叔丁基氨基甲酸酯衍生物在晶体学中对于理解分子相互作用和结构具有重要意义。例如,对氯二乙炔和碘二乙炔衍生物的同晶结构研究探讨了这些化合物中涉及羰基的同时氢键和卤素键。这项研究有助于更广泛地理解晶体材料中分子组装和相互作用模式(Baillargeon et al., 2017)。另一项关于氨基甲酸酯衍生物的研究深入探讨了强氢键和弱氢键的相互作用,展示了这些相互作用如何将分子组装成三维结构(Das et al., 2016)。

有机合成

叔丁基(4-氰基吡啶-2-基)氨基甲酸酯在合成天然产物和药物中起着至关重要的作用。关于合成间体产物用于合成对人类癌细胞系具有细胞毒活性的jaspin B的研究突显了叔丁基氨基甲酸酯衍生物在合成具有生物活性化合物方面的实用性。这种合成涉及多个步骤,包括酯化和保护,展示了该化合物在复杂有机合成中的多功能性(Tang et al., 2014)。

光催化和二氧化碳固定

最近在光催化和二氧化碳固定方面也出现了叔丁基氨基甲酸酯衍生物。一项关于叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯光还原催化级联反应的研究介绍了在温和条件下组装3-氨基色酮的途径,拓宽了有机合成中光催化方案的范围(Wang et al., 2022)。另一种创新方法涉及通过不饱和胺环化固定大气中的CO2,形成环状氨基甲酸酯。这种方法提供了将CO2纳入有价值的有机化合物中的高效策略(Takeda et al., 2012)。

属性

IUPAC Name |

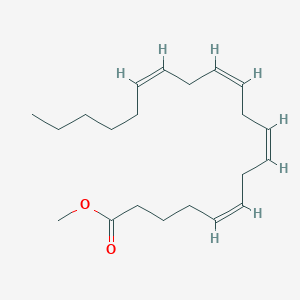

tert-butyl N-(4-cyanopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSFIWCKUKWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590732 |

Source

|

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

CAS RN |

737000-78-1 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)